Pam2Cys vs. Pam3Cys: Induction of Inflammatory Cytokines and Functional Outcomes
In a direct head-to-head in vivo study comparing the effects of TLR2 engagement, Pam2Cys challenge in pregnant mice induced significantly higher expression of the inflammatory cytokines IL-6 and IFN-β compared to Pam3Cys [1]. This differential cytokine induction had a functional consequence: Pam2Cys induced preterm birth (PTB) while Pam3Cys did not [1]. The study further demonstrated that the effect was mediated by TLR2-TLR6 (activated by Pam2Cys) and not by TLR1-TLR2 (activated by Pam3Cys) [2].
| Evidence Dimension | Induction of preterm birth (PTB) incidence |
|---|---|
| Target Compound Data | Induced PTB |
| Comparator Or Baseline | Pam3Cys (tri-palmitoylated analog) |
| Quantified Difference | Pam2Cys induces PTB; Pam3Cys does not induce PTB at equivalent doses |
| Conditions | In vivo murine model (WT mice challenged on day 16 of gestation with 100 μg/mouse) |
Why This Matters
This demonstrates that Pam2Cys and Pam3Cys are not interchangeable TLR2 agonists; Pam2Cys engages a distinct signaling pathway (TLR2/6) that leads to a more potent inflammatory response, which is a critical consideration for applications ranging from vaccine adjuvant selection to studying infection-induced pathologies.
- [1] Cappelletti, M., et al. (2017). Differential outcomes of TLR2 engagement in inflammation-induced preterm birth. Journal of Leukocyte Biology, 101(4), 1017-1028. View Source
- [2] Capelletti, M., et al. (2017). Figure 1. Activation of TLR2 by Pam2Cys but not Pam3Cys induces preterm birth. View Source
